5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an imidazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-(1H-imidazol-1-yl)propylamine and a thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The thiazole ring may interact with nucleic acids or proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety.
Uniqueness
5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide is unique due to its combination of thiazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H20N4OS |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-benzyl-N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H20N4OS/c1-14-21-17(16(24-14)12-15-6-3-2-4-7-15)18(23)20-8-5-10-22-11-9-19-13-22/h2-4,6-7,9,11,13H,5,8,10,12H2,1H3,(H,20,23) |
InChI Key |
GNWXNESSHAEPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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